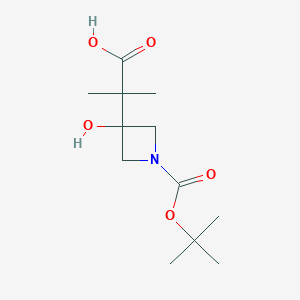

2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2-methylpropanoic acid

説明

2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2-methylpropanoic acid is a heterocyclic compound featuring a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a hydroxyl group at the 3-position. The 2-methylpropanoic acid substituent introduces a branched carboxylic acid moiety, enhancing solubility in polar solvents and enabling further derivatization. Boc protection is commonly employed in peptide synthesis to shield reactive amines during coupling reactions. The hydroxyl group on the azetidine ring may confer hydrogen-bonding capacity, influencing crystallinity and intermolecular interactions.

特性

IUPAC Name |

2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-10(2,3)18-9(16)13-6-12(17,7-13)11(4,5)8(14)15/h17H,6-7H2,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJODKASJBBJRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(C)(C)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Introduction to (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a thiazole derivative, enhances its reactivity and interaction with biological targets. This article delves into the various applications of this compound, particularly in scientific research, highlighting its pharmacological properties and relevant case studies.

Structural Overview

The compound features multiple functional groups that contribute to its biological activity. The thiazole moiety is particularly noteworthy for its role in various pharmacological effects.

Antidepressant Activity

Research indicates that derivatives of this compound may exhibit antidepressant properties by interacting with serotonin receptors. For instance, related compounds have shown significant binding affinity for the 5-HT1A receptor, suggesting potential therapeutic benefits in treating depression .

Anti-inflammatory Effects

The structural characteristics of (Z)-methyl 2-(...) suggest it may possess anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, which could lead to analgesic effects .

Anticancer Potential

Studies have demonstrated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest, making these compounds candidates for further anticancer research .

Synthesis and Characterization

The synthesis of (Z)-methyl 2-(...) typically involves several steps starting from commercially available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Study on Antidepressant Effects

A notable study evaluated a series of benzothiazole derivatives for their antidepressant-like activity using animal models. Results indicated that compounds similar to (Z)-methyl 2-(...) significantly reduced immobility times in tests designed to assess depressive behavior .

Anti-cancer Research

Research focusing on thiophene-based derivatives has highlighted the anticancer activities of heterocyclic compounds like thiazoles. These studies often report cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

作用機序

The mechanism by which this compound exerts its effects depends on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to elicit its biological activity. The exact mechanism would need to be elucidated through detailed biochemical studies.

類似化合物との比較

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogs from the evidence:

Key Observations

Azetidine vs. Other Heterocycles :

- The target compound’s azetidine ring (4-membered) imposes ring strain and conformational constraints compared to six-membered cyclohexyl () or aromatic indole/thiazole systems (–7). This strain may enhance reactivity in synthetic applications .

- The 3-hydroxy group on azetidine (target compound) contrasts with ’s 2-oxo and benzyl groups, which reduce polarity but improve crystallinity (higher m.p. in ) .

Boc Protection and Carboxylic Acid Functionality :

- All Boc-protected compounds (target, –7) are intermediates in organic synthesis. The carboxylic acid group facilitates salt formation or conjugation, as seen in ’s thiazole derivative, which may target biological systems .

Physical Properties and Applications :

生物活性

2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2-methylpropanoic acid (CAS Number: 1154760-03-8) is a compound that has garnered interest in various biological and medicinal chemistry applications. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H17NO5

- Molecular Weight : 231.2457 g/mol

- Structural Features : The compound features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyazetidine moiety, and a branched propanoic acid structure, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiproliferative Effects

Research indicates that compounds with similar azetidine structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to inhibit cell growth in vitro, suggesting potential utility in cancer therapy.

The mechanism by which 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2-methylpropanoic acid exerts its biological effects is hypothesized to involve:

- Amino Acid Transport Modulation : Similar compounds have been shown to interact with amino acid transporters, facilitating the uptake of essential nutrients in cancer cells, thereby affecting their growth and survival.

- Cell Cycle Regulation : Some derivatives have been reported to induce cell cycle arrest in specific phases, leading to apoptosis in malignant cells.

3. Neuroprotective Properties

Emerging evidence suggests that the compound may possess neuroprotective properties. Preliminary studies indicate that derivatives with the Boc group can modulate dopaminergic pathways, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's.

Table 1: Summary of Biological Activities

Case Study Example

A study investigating the effects of similar azetidine derivatives on glioblastoma cells revealed that these compounds significantly reduced cell viability by inducing apoptosis through caspase activation pathways. The results indicated a dose-dependent response, highlighting the potential for therapeutic application in oncology.

Q & A

Q. What are the optimal synthetic routes for 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2-methylpropanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves Boc protection of the azetidine nitrogen, followed by functionalization of the hydroxyazetidin-3-yl group. Key steps include:

- Boc Protection : Reaction of the azetidine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) under anhydrous conditions .

- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for esterification or amidation of the propanoic acid moiety .

- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is critical for isolating the product, given the compound’s polarity and potential side products .

Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (0–25°C to minimize decomposition), and stoichiometric ratios (1.2 equivalents of Boc₂O) improves yields .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyazetidine ring geometry (δ 3.5–4.5 ppm for azetidine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and detects impurities like de-Boc derivatives .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>95% required for biological assays) .

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses thermal stability (decomposition >150°C) for storage guidelines .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxyazetidin-3-yl group influence reactivity in peptide coupling reactions?

The cis- or trans-configuration of the hydroxyazetidine ring affects nucleophilicity and steric hindrance:

- Cis Configuration : Enhances intramolecular hydrogen bonding, reducing reactivity with coupling agents like DCC .

- Trans Configuration : Increases accessibility for amide bond formation but may require additives (e.g., DMAP) to accelerate reactions .

Methodology : Use chiral HPLC or X-ray crystallography to resolve stereochemistry .

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR splitting patterns) for this compound?

Contradictions often arise from dynamic rotational isomerism or solvent effects:

- Variable Temperature NMR : Conduct experiments at −20°C to slow conformational exchange, clarifying splitting patterns .

- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ (non-polar) to identify solvent-dependent shifts .

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals unambiguously .

Q. What strategies mitigate instability of the hydroxyazetidin-3-yl moiety under acidic or basic conditions?

- pH Control : Avoid strong acids (e.g., TFA) during Boc deprotection; use milder alternatives like HCl/dioxane .

- Protection of Hydroxyl Group : Temporary silylation (e.g., TBSCl) prevents undesired ring-opening reactions during synthesis .

- Storage : Lyophilize and store at −20°C under inert gas (argon) to prevent hydrolysis .

Q. How does this compound compare structurally and functionally to analogs like 2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid?

Q. What mechanistic insights explain its potential as a protease inhibitor in biochemical assays?

The compound’s design mimics transition-state analogs:

- Hydroxyazetidine : Mimics tetrahedral intermediates in protease-catalyzed hydrolysis .

- Boc Group : Enhances lipophilicity for membrane penetration .

Validation : Kinetic assays (e.g., FRET-based) measure inhibition constants (Kᵢ), while molecular docking predicts binding modes to active sites .

Methodological Considerations

Q. How should researchers handle hygroscopicity issues during synthesis?

Q. What computational tools are recommended for predicting its physicochemical properties?

- LogP Calculations : Use MarvinSketch or ACD/Labs to estimate partition coefficients .

- pKa Prediction : SPARC or ChemAxon tools model ionization states of the propanoic acid and hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。